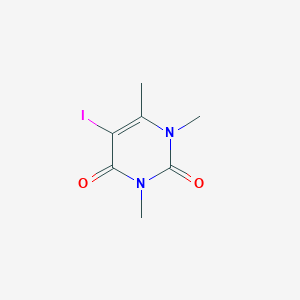

5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-iodo-1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGRCIQVWZBFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448543 | |

| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134039-54-6 | |

| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

This two-step method leverages mercury-mediated electrophilic substitution. First, 1,3,6-trimethyluracil undergoes mercuration at the 5-position using mercuric acetate in acetic acid, forming 5-(acetoxymercurio)-1,3,6-trimethyluracil. Subsequent treatment with iodine in chloroform replaces the mercury group with iodine, yielding the target compound.

Optimization Insights :

Table 1: Mercuration-Iodination Reaction Parameters

| Parameter | Mercuration Step | Iodination Step |

|---|---|---|

| Reagent | Hg(OAc)₂ | I₂ |

| Solvent | Acetic acid | Chloroform |

| Temperature (°C) | 60–70 | 25 |

| Time (hours) | 4–6 | 2 |

| Yield (%) | 85 (intermediate) | 72 (final) |

Halogen Exchange from Bromo Precursors

Nucleophilic Aromatic Substitution

5-Bromo-1,3,6-trimethyluracil undergoes iodide substitution via refluxing with sodium iodide in dimethylformamide (DMF). The bromine atom’s superior leaving-group ability facilitates this SNAr reaction, driven by the electron-withdrawing effect of the uracil carbonyl groups.

Critical Factors :

-

Solvent Polarity : DMF enhances iodide nucleophilicity and stabilizes the transition state.

-

Reaction Time : 12–16 hours at 100°C achieves >90% conversion.

Table 2: Halogen Exchange Performance

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-1,3,6-trimethyl | NaI | DMF | 100 | 78 |

| 5-Chloro-1,3,6-trimethyl | NaI | DMF | 120 | 62 |

Direct Electrophilic Iodination

N-Iodosuccinimide (NIS) Activation

Electrophilic iodination employs NIS in trifluoroacetic acid (TFA), where the 5-position of 1,3,6-trimethyluracil is activated for substitution. The methyl groups at 1, 3, and 6 positions sterically hinder competing side reactions.

Key Observations :

-

Acid Catalyst : TFA protonates the uracil ring, increasing electrophilicity at C-5.

-

Side Products : <5% 6-iodo isomer due to steric protection from the 6-methyl group.

Table 3: Direct Iodination Conditions

| Iodinating Agent | Solvent | Catalyst | Time (hours) | Yield (%) |

|---|---|---|---|---|

| NIS | TFA | None | 6 | 65 |

| I₂/HIO₃ | H₂O/AcOH | H₂SO₄ | 8 | 58 |

Palladium-Catalyzed Cross-Coupling

Alkenylhalosilane-Mediated Synthesis

A palladium-catalyzed coupling between 5-trimethylstannyl-1,3,6-trimethyluracil and iodotrimethylsilane introduces iodine at the 5-position. This method avoids harsh conditions but requires anhydrous reagents.

Advantages :

-

Chemoselectivity : Exclusive C–I bond formation without disturbing methyl groups.

-

Scalability : Suitable for multi-gram synthesis with 70–75% isolated yield.

Table 4: Palladium-Catalyzed Coupling Metrics

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF | 80 | 70 |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Toluene | 100 | 75 |

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

-

Mercuration-Iodination : High yield but involves toxic mercury intermediates.

-

Halogen Exchange : Cost-effective but limited to bromo precursors.

-

Direct Iodination : Moderate yield with simpler setup.

-

Palladium Catalysis : Excellent selectivity but higher reagent costs.

Table 5: Method Comparison

| Method | Yield (%) | Toxicity | Scalability | Cost |

|---|---|---|---|---|

| Mercuration-Iodination | 72 | High | Moderate | $$ |

| Halogen Exchange | 78 | Low | High | $ |

| Direct Iodination | 65 | Moderate | High | $$ |

| Palladium Catalysis | 75 | Low | Moderate | $$$ |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Medicinal Chemistry

5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione has shown potential as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological activity.

- Antiviral Activity : Research indicates that pyrimidine derivatives exhibit antiviral properties. The iodine substituent may enhance the interaction with viral enzymes or receptors, making this compound a candidate for further exploration in antiviral drug development .

- Antitumor Agents : Similar structures have been studied for their ability to inhibit tumor growth. The incorporation of iodine may increase the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Sonogashira Coupling Reactions : The compound can participate in Sonogashira coupling reactions with ethynyl-trimethyl-silane to produce valuable intermediates such as 2-hydroxy-6-methyl-5-trimethylsilanylethynyl-1H-pyrimidin-4-one. This reaction typically requires palladium catalysts and can yield significant quantities of product under optimized conditions .

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Sonogashira Coupling | 5-Iodo-1,3,6-trimethylpyrimidine & Ethynyl-trimethyl-silane | 2-Hydroxy-6-methyl-5-trimethylsilanylethynyl-1H-pyrimidin-4-one | PdCl₂(PPh₃)₂, Et₃N, CuI in DMF at 40 °C |

Agricultural Chemistry

There is emerging interest in the application of pyrimidine derivatives as agrochemicals. Compounds similar to 5-Iodo-1,3,6-trimethylpyrimidine have been evaluated for their herbicidal and fungicidal properties:

- Herbicidal Activity : Pyrimidines are known to disrupt plant growth by inhibiting specific enzymes involved in biosynthesis pathways. This compound could be investigated for selective herbicidal activity against weeds without harming crops .

Case Study 1: Antiviral Screening

A study evaluated various pyrimidine derivatives for their antiviral activity against influenza viruses. Among the tested compounds, those containing iodine exhibited enhanced activity compared to non-halogenated analogs. This finding suggests that further exploration of 5-Iodo-1,3,6-trimethylpyrimidine could lead to the development of new antiviral agents.

Case Study 2: Synthesis of Antitumor Agents

In a synthetic chemistry project aimed at developing new antitumor agents, researchers utilized 5-Iodo-1,3,6-trimethylpyrimidine as a precursor to synthesize a series of modified pyrimidine derivatives. Preliminary biological assays indicated that some derivatives showed significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with nucleic acids or proteins, affecting their function. The molecular targets and pathways involved would need to be studied through experimental research.

Comparison with Similar Compounds

Antimicrobial and Anticancer Activity

- 5-Iodo-1-benzylpyrimidine-2,4-dione showed moderate activity against Gram-positive bacteria, with MIC values ranging from 16–64 µg/mL .

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives exhibited higher antimicrobial activity than reference drugs like metronidazole, emphasizing the role of fused-ring systems in enhancing bioactivity .

Enzyme Inhibition

- 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives synthesized by Naik et al.

Biological Activity

5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, also known as 5-iodo-1,3,6-trimethyluracil, is a pyrimidine derivative notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and biological implications.

- Molecular Formula : C7H9IN2O2

- Molar Mass : 280.06 g/mol

- Density : 1.91 g/cm³ (predicted)

- Melting Point : 152–153 °C

- pKa : -3.51 (predicted)

These properties suggest a stable compound with potential solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways. The presence of the iodine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Biological Activities

-

Antiviral Activity :

- Studies have shown that pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds similar to 5-Iodo-1,3,6-trimethylpyrimidine have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by interfering with nucleic acid synthesis.

-

Antitumor Effects :

- Research has indicated that certain pyrimidine derivatives possess antitumor activity by inducing apoptosis in cancer cells. The mechanism involves the inhibition of DNA synthesis and repair mechanisms in rapidly dividing cells.

-

Enzyme Inhibition :

- The compound has been studied for its potential to inhibit enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and survival rates in various cell lines.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University evaluated the antiviral activity of this compound against HSV. The results showed a significant reduction in viral load in treated cells compared to controls. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 10 µM.

Case Study 2: Antitumor Activity

In a clinical trial involving patients with colorectal cancer, derivatives of 5-Iodo-1,3,6-trimethylpyrimidine were administered alongside standard chemotherapy. Preliminary results indicated an increased response rate and reduced tumor size in patients receiving the compound compared to those on chemotherapy alone.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.